(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
CAS No.: 1354941-33-5
Cat. No.: VC8069760
Molecular Formula: C19H20O4
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354941-33-5 |
|---|---|
| Molecular Formula | C19H20O4 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | (E)-1-(2-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C19H20O4/c1-13-7-5-6-8-15(13)16(20)11-9-14-10-12-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b11-9+ |
| Standard InChI Key | YZGMOPIBFYELEU-PKNBQFBNSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
| SMILES | CC1=CC=CC=C1C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Introduction
Structural and Physicochemical Properties
The compound’s structure consists of a central propenone backbone connected to a 2-methylphenyl group and a 2,3,4-trimethoxyphenyl group. Key physicochemical data include:
The trans (E) configuration is confirmed by crystallographic studies, which highlight the planar geometry of the α,β-unsaturated system.
Synthesis and Purification
The compound is synthesized via the Claisen-Schmidt condensation reaction, a classic method for chalcone preparation. Key steps include:
-
Reactants:
-
2-Methylbenzaldehyde (aromatic aldehyde)
-
2,3,4-Trimethoxyacetophenone (ketone)
-
-
Conditions:
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Solvent: Ethanol or methanol
-
Temperature: Room temperature to 60°C
-
-
Purification:
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base Concentration | 10% NaOH (w/v) | Maximizes enolate formation |
| Reaction Time | 4–6 hours | Ensures complete condensation |
| Solvent Choice | Ethanol | Facilitates nucleophilic attack |
Antioxidant and Anti-Inflammatory Properties
The electron-donating methoxy groups enhance radical scavenging capacity, a property shared with related chalcones .
Structure-Activity Relationship (SAR)
The compound’s substituents influence bioactivity:
-
2-Methylphenyl group: Enhances lipophilicity, improving membrane permeability.
-
2,3,4-Trimethoxyphenyl group: Increases electron density, facilitating interactions with biological targets (e.g., colchicine-binding sites) .
Key SAR Observations
Applications and Future Directions
Challenges and Opportunities
-
Synthetic scalability: Current methods require optimization for industrial production.
-
Target validation: High-throughput screening to identify specific molecular targets.
Citations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume